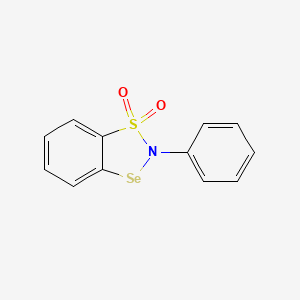
1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide is a unique organoselenium compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzothiaselenazole core, which is a heterocyclic structure containing sulfur and selenium atoms. The presence of selenium in its structure imparts unique chemical and biological properties, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with selenium dioxide and a suitable phenylating agent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The selenium atom can be further oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert the dioxide form to other selenium-containing species.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
科学的研究の応用
1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it useful in studying selenium’s role in biological systems.
Medicine: Research is ongoing into its potential as an antioxidant and its role in redox biology.
Industry: It is explored for applications in materials science, including the development of novel catalysts and electronic materials
作用機序
The mechanism of action of 1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide involves its interaction with biological molecules through redox reactions. Selenium’s ability to cycle between different oxidation states allows it to modulate oxidative stress and influence various biochemical pathways. The compound can target specific enzymes and proteins, altering their activity and contributing to its biological effects .
類似化合物との比較
Similar Compounds
Benzothiazole: A sulfur-containing analog with similar structural features but lacks selenium.
Benzisoselenazol: Another selenium-containing heterocycle with different biological activities.
Quinazolinone: A structurally related compound with diverse pharmacological properties
Uniqueness
1,3,2-Benzothiaselenazole, 2-phenyl-, 1,1-dioxide stands out due to the presence of both sulfur and selenium in its structure, which imparts unique redox properties and potential biological activities not found in its analogs. This dual-element composition makes it a valuable compound for exploring the synergistic effects of sulfur and selenium in various applications .
特性
CAS番号 |
187458-04-4 |
|---|---|
分子式 |
C12H9NO2SSe |
分子量 |
310.24 g/mol |
IUPAC名 |
2-phenyl-1λ6,3,2-benzothiaselenazole 1,1-dioxide |
InChI |
InChI=1S/C12H9NO2SSe/c14-16(15)11-8-4-5-9-12(11)17-13(16)10-6-2-1-3-7-10/h1-9H |
InChIキー |
JJODEWVLQYXTJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2S(=O)(=O)C3=CC=CC=C3[Se]2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



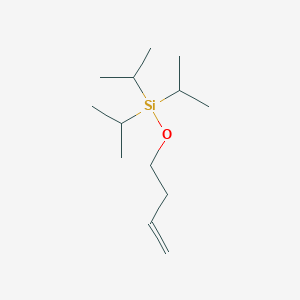
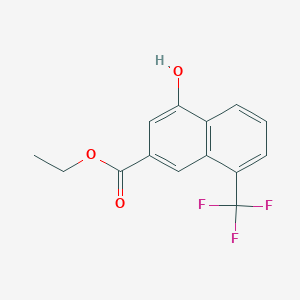

![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
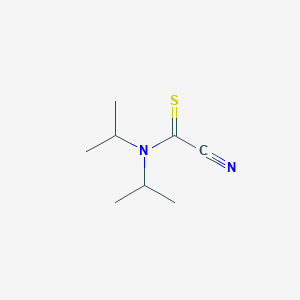
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)
![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)
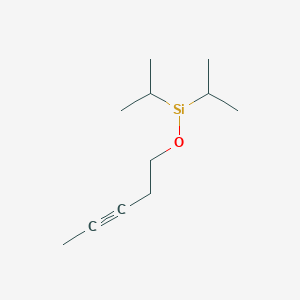

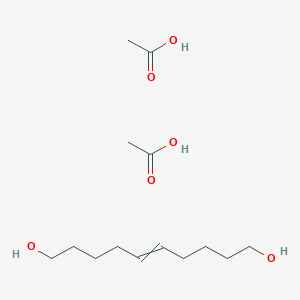
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)

